molecular formula C12H15NO2 B3049472 2-Amino-2-cyclobutyl-2-phenylacetic acid CAS No. 207986-28-5

2-Amino-2-cyclobutyl-2-phenylacetic acid

Cat. No.: B3049472
CAS No.: 207986-28-5
M. Wt: 205.25 g/mol
InChI Key: WJDZBYJXQOFJJU-UHFFFAOYSA-N
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Description

Structural Classification and Significance within α-Amino Acid Chemistry

2-Amino-2-cyclobutyl-2-phenylacetic acid is classified as an α,α-disubstituted, non-proteinogenic α-amino acid. This classification is based on several key structural features:

α-Amino Acid: It possesses the fundamental structure of an amino acid, with a central carbon atom (the α-carbon) bonded to an amino group (-NH2), a carboxyl group (-COOH), and a side chain.

α,α-Disubstituted: Unlike proteinogenic amino acids (with the exception of glycine), which have a hydrogen atom and a variable side chain attached to the α-carbon, this compound has two non-hydrogen substituents directly attached to the α-carbon: a cyclobutyl group and a phenyl group. This disubstitution is a defining characteristic.

Non-Proteinogenic: This amino acid is not one of the canonical amino acids encoded by the genetic code for protein synthesis in living organisms.

The significance of this structure lies in its inherent steric hindrance. The bulky cyclobutyl and phenyl groups at the α-carbon impose significant conformational constraints on the molecule itself and on any peptide chain into which it might be incorporated. This property is of great interest in the design of peptidomimetics and other structured oligomers.

Table 1: Structural Comparison of Amino Acids

Compound NameClassificationα-Carbon SubstituentsKey Structural Features
Glycine (B1666218)Proteinogenic α-Amino AcidTwo Hydrogen atomsAchiral, conformationally flexible
AlanineProteinogenic α-Amino AcidOne Hydrogen, one Methyl groupChiral, simple alkyl side chain
2-Amino-2-phenylacetic acidNon-Proteinogenic α-Amino AcidOne Hydrogen, one Phenyl groupAromatic side chain
2-Amino-2-cyclobutylacetic acidNon-Proteinogenic α-Amino AcidOne Hydrogen, one Cyclobutyl groupAlicyclic side chain
This compound Non-Proteinogenic, α,α-Disubstituted α-Amino AcidOne Cyclobutyl group, one Phenyl groupSterically hindered, quaternary α-carbon

Rationale for Academic Investigation of Sterically Hindered α-Amino Acids

The academic investigation of sterically hindered α-amino acids, such as this compound, is driven by their ability to predictably influence molecular conformation. The introduction of α,α-disubstituted amino acids into a peptide backbone restricts the rotational freedom around the phi (φ) and psi (ψ) dihedral angles. jst.go.jpnih.gov This restriction can force the peptide into specific secondary structures, such as helices or turns. jst.go.jpnih.gov

The key motivations for studying these compounds include:

Enhanced Proteolytic Stability: Peptides composed of natural L-amino acids are often susceptible to rapid degradation by proteases in biological systems. The steric bulk of α,α-disubstituted residues can shield the adjacent peptide bonds from enzymatic cleavage, thereby increasing the peptide's half-life and bioavailability.

Conformational Control: By strategically placing these constrained amino acids within a peptide sequence, researchers can design peptides that adopt and maintain a specific three-dimensional shape. nih.gov This is crucial for mimicking the bioactive conformation of natural peptides or for designing novel structures with high affinity and selectivity for a biological target.

Probing Structure-Activity Relationships: Incorporating sterically hindered amino acids allows for a systematic exploration of the conformational requirements for biological activity. By observing how these structural modifications affect a peptide's function, researchers can gain insights into its mechanism of action.

Overview of Research Trajectories for Non-Proteinogenic Amino Acids with Cyclobutyl and Phenyl Moieties

While direct research on this compound is limited, the broader research trajectories for non-proteinogenic amino acids containing its constituent moieties—cyclobutyl and phenyl groups—are well-established.

Research involving cyclobutane-containing amino acids often focuses on their synthesis and their ability to act as rigid scaffolds. For example, visible light-catalyzed [2+2]-cycloaddition reactions have been developed to provide access to a variety of cyclobutane-substituted α-amino acids. These compounds serve as unique building blocks for creating conformationally defined peptides.

Phenyl-containing amino acids , such as phenylalanine and its derivatives, are fundamental components of many bioactive peptides. Research in this area is extensive and includes their use as intermediates in the synthesis of pharmaceuticals. guidechem.com For instance, 2-amino-2-phenylacetic acid is a known building block in the synthesis of various bioactive compounds. guidechem.com

The combination of both a cyclic alkyl group and an aromatic group on the same α-carbon, as seen in this compound, represents a logical progression in the field. The synthetic challenge of creating such a sterically crowded quaternary carbon center is a significant area of research in organic chemistry. Recent advancements in areas like photocatalysis and synergistic catalysis are providing new tools to tackle the synthesis of such highly substituted amino acids.

Table 2: Research Focus on Structurally Related Amino Acid Classes

Amino Acid ClassPrimary Research TrajectoriesPotential Applications
Cyclobutane (B1203170) α-Amino Acids Stereoselective synthesis, Incorporation into peptides to induce specific turns or folds.Development of peptidomimetics, Probes for studying protein structure.
α-Aryl α-Amino Acids Asymmetric synthesis, Use as chiral auxiliaries and building blocks in medicinal chemistry.Synthesis of antibiotics, enzyme inhibitors, and other pharmaceuticals.
α,α-Disubstituted α-Amino Acids Development of novel synthetic methodologies, Conformational analysis of peptides containing these residues, Enhancing metabolic stability of peptide drugs.Design of highly stable and potent peptide therapeutics, Creation of novel biomaterials with defined structures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-2-cyclobutyl-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c13-12(11(14)15,10-7-4-8-10)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8,13H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJDZBYJXQOFJJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(C2=CC=CC=C2)(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40298742
Record name 2-Amino-2-cyclobutyl-2-phenylacetic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207986-28-5
Record name 2-Amino-2-cyclobutyl-2-phenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40298742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 2 Amino 2 Cyclobutyl 2 Phenylacetic Acid

Established Synthetic Pathways to the Core Structure

The construction of the core 2-amino-2-cyclobutyl-2-phenylacetic acid structure can be achieved through several established synthetic routes. These methods primarily focus on the formation of the key α-carbon stereocenter with its characteristic cyclobutyl and phenyl substituents.

Strecker Amino Acid Synthesis Adaptations

The Strecker synthesis, a foundational method for producing amino acids, can be adapted for the synthesis of α,α-disubstituted amino acids. The classical Strecker synthesis produces racemic mixtures of α-amino acids but has been modified through various strategies to achieve asymmetry. For the target compound, this pathway commences with a ketone, specifically cyclobutyl phenyl ketone, rather than an aldehyde.

The process involves a three-component reaction between the ketone, a source of ammonia (B1221849) (like ammonium (B1175870) chloride), and a cyanide source (such as potassium cyanide). The initial step is the formation of an imine from the ketone and ammonia. Subsequently, the nucleophilic addition of the cyanide ion to the imine forms an α-aminonitrile intermediate. The final step is the hydrolysis of the nitrile group under acidic conditions to yield the carboxylic acid, thus completing the synthesis of racemic this compound.

Reaction Scheme: Adapted Strecker Synthesis

Step Reactants Intermediate/Product Description
1 Cyclobutyl phenyl ketone, Ammonia (NH₃) Cyclobutyl phenyl ketimine Formation of the imine intermediate.
2 Cyclobutyl phenyl ketimine, Cyanide (CN⁻) 2-Amino-2-cyclobutyl-2-phenylacetonitrile Nucleophilic attack of cyanide on the imine.

While this method is robust for creating the core structure, it typically results in a racemic mixture, necessitating further resolution steps if a single enantiomer is desired.

Catalytic Asymmetric Hydrogenation Approaches

Catalytic asymmetric hydrogenation is a powerful and atom-economical method for synthesizing chiral amines and their derivatives. For this compound, this approach would involve the enantioselective hydrogenation of a suitable prochiral precursor, typically a ketimine or an enamine derived from cyclobutyl phenyl ketone.

The key to this method is the use of a chiral transition metal catalyst, often based on iridium, rhodium, or manganese. The precursor, such as an N-protected cyclobutyl phenyl ketimine, is hydrogenated under a hydrogen atmosphere. The chiral ligand complexed to the metal center directs the delivery of hydrogen to one face of the C=N double bond, leading to the preferential formation of one enantiomer of the corresponding amine. Subsequent hydrolysis of the protecting group would yield the enantiomerically enriched amino acid. The challenge in this specific synthesis lies in the steric similarity of the cyclobutyl and phenyl groups, which requires a highly discriminating catalyst to achieve high enantioselectivity. nih.gov

Stereoselective Synthesis and Enantiomeric Resolution Strategies

Achieving stereocontrol is paramount for the application of this compound in contexts where chirality is critical. This can be accomplished either by directing the synthesis to produce a single enantiomer (asymmetric synthesis) or by separating enantiomers from a racemic mixture (resolution).

Achievement of High Enantiomeric Purity in Synthesis

High enantiomeric purity is most efficiently achieved through asymmetric synthesis, which creates the desired stereocenter in a controlled manner. Catalytic asymmetric hydrogenation, as previously discussed, is a primary strategy. The success of this method hinges on the catalyst's ability to differentiate between the two substituents on the ketimine precursor. nih.gov

Another advanced approach is the direct catalytic asymmetric addition of nucleophiles to α-iminoesters. In a hypothetical application to this synthesis, an α-iminoester bearing the cyclobutyl and phenyl groups could react with a nucleophile in the presence of a chiral catalyst, such as an iridium complex with a chiral N-heterocyclic carbene ligand. rsc.org This would establish the chiral quaternary center with high enantioselectivity. These methods circumvent the need for chiral auxiliaries or subsequent resolution steps, offering a more direct route to the final enantiopure product.

Diastereomeric Salt Formation for Racemate Resolution

When a synthetic route, such as the adapted Strecker synthesis, produces a racemic mixture of this compound, the enantiomers can be separated via classical resolution. This technique relies on the formation of diastereomeric salts.

The process involves reacting the racemic amino acid with a single, pure enantiomer of a chiral resolving agent. Since the target compound is an amino acid, it is amphoteric and can be resolved using either a chiral acid or a chiral base. For example, a chiral base like (R)-1-phenylethylamine or brucine can be used. The reaction yields a mixture of two diastereomeric salts: [(R)-acid·(R)-base] and [(S)-acid·(R)-base]. These diastereomers are no longer mirror images and possess different physical properties, most notably solubility. This difference allows for their separation by methods such as fractional crystallization. mdpi.com Once a diastereomeric salt is isolated in pure form, the chiral resolving agent is removed by treatment with an achiral acid or base, yielding the enantiomerically pure this compound.

Chiral Catalyst and Ligand Design for Asymmetric Transformations

The design of chiral catalysts and ligands is central to the success of asymmetric synthesis. For the asymmetric hydrogenation of a ketimine precursor to this compound, the ligand's structure dictates the stereochemical outcome.

Catalysts for this purpose often feature a transition metal (e.g., Iridium, Rhodium) coordinated to a chiral ligand. These ligands, such as chiral phosphines, create a well-defined three-dimensional space, or "chiral pocket," around the metal's active site. chinesechemsoc.orgchinesechemsoc.org This chiral environment forces the substrate to bind in a specific orientation, exposing one of its two prochiral faces to the hydrogenation agent.

Examples of Chiral Ligand Families for Asymmetric Hydrogenation

Catalyst Metal Ligand Family Key Structural Feature Typical Substrates
Iridium (Ir) Spiro PNP Ligands Spirocyclic backbone with phosphine and amine donors create a rigid, confined chiral pocket. Dialkyl Ketimines chinesechemsoc.orgchinesechemsoc.org
Rhodium (Rh) Chiral Phosphoramidites P-chiral or axially chiral phosphoramidite structures. α-Dehydroamino acid derivatives

The effectiveness of these catalysts relies on subtle non-covalent interactions between the ligand and the substrate, which stabilize the transition state leading to the desired enantiomer. The modular nature of many modern ligands allows for fine-tuning of steric and electronic properties to optimize enantioselectivity for specific substrates. nih.gov

Post-Synthetic Functionalization and Derivatization

The inherent functionalities of this compound, namely the carboxylic acid and the primary amine, as well as the C-H bonds on the aromatic and cycloaliphatic rings, provide multiple avenues for post-synthetic modification. These transformations allow for the generation of a diverse library of derivatives with potentially altered physicochemical and biological properties.

Esterification and Nitrogen Methylation Reactions

The carboxylic acid and amino group of this compound are readily amenable to common functional group interconversions such as esterification and N-methylation.

Esterification: The conversion of the carboxylic acid moiety to an ester can be achieved through various established methods. The Fischer esterification, which involves reacting the amino acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid or tosic acid, is a common approach. masterorganicchemistry.com For instance, reaction with ethanol and a catalytic amount of H₂SO₄ would yield the corresponding ethyl ester. This reaction is an equilibrium process, and typically, the alcohol is used in excess to drive the reaction towards the ester product. masterorganicchemistry.com Alternative methods that avoid strongly acidic conditions, which might be desirable to prevent side reactions, include the use of coupling reagents to activate the carboxylic acid.

Nitrogen Methylation: The primary amine can be methylated to form secondary, tertiary, or even quaternary ammonium salts. Reductive amination is a widely used method for N-methylation. This can involve the reaction of the amino acid with formaldehyde in the presence of a reducing agent such as sodium borohydride or formic acid (Eschweiler-Clarke reaction). The Eschweiler-Clarke reaction is particularly effective for exhaustive methylation to the dimethylamino derivative. Stepwise methylation to the monomethylated product can be more challenging and may require the use of protecting groups.

TransformationReagents and ConditionsProduct
EsterificationAlcohol (e.g., Ethanol), Acid Catalyst (e.g., H₂SO₄), Heat2-Amino-2-cyclobutyl-2-phenylacetate ester
N-MethylationFormaldehyde, Formic Acid (Eschweiler-Clarke) or Sodium BorohydrideN-Methyl or N,N-Dimethyl-2-amino-2-cyclobutyl-2-phenylacetic acid

Reductive Transformations to Chiral Alcohol Intermediates

The reduction of the carboxylic acid group in this compound to a primary alcohol affords a chiral amino alcohol, a valuable synthon in organic synthesis. This transformation can be accomplished using strong reducing agents.

Given the presence of the amino group, it is often necessary to protect it prior to the reduction of the carboxylic acid to prevent side reactions. Common protecting groups for amines include tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). Once the amine is protected, the carboxylic acid can be reduced using reagents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF) or diethyl ether. Subsequent deprotection of the amino group yields the desired chiral 2-amino-2-cyclobutyl-2-phenylethanol. The stereochemistry at the α-carbon is typically retained during this reduction process. Biocatalytic methods, employing enzymes such as alcohol dehydrogenases, also present a potential route for the stereoselective synthesis of such chiral amino alcohols. mdpi.comnih.gov

Starting MaterialKey Transformation StepsIntermediate/Product
This compound1. N-protection (e.g., Boc anhydride)N-Boc-2-amino-2-cyclobutyl-2-phenylacetic acid
N-Boc-2-amino-2-cyclobutyl-2-phenylacetic acid2. Reduction (e.g., LiAlH₄ in THF)N-Boc-2-amino-2-cyclobutyl-2-phenylethanol
N-Boc-2-amino-2-cyclobutyl-2-phenylethanol3. Deprotection (e.g., acid treatment)2-Amino-2-cyclobutyl-2-phenylethanol

Selective C–H Functionalization for Novel Derivatives

Recent advancements in transition-metal-catalyzed C–H activation and functionalization offer powerful tools for the direct modification of the phenyl and cyclobutyl moieties of this compound. These reactions allow for the introduction of new carbon-carbon and carbon-heteroatom bonds at positions that are otherwise unreactive.

Phenyl Ring Functionalization: The phenyl group can be functionalized at the ortho, meta, or para positions. The native carboxyl group can act as a directing group to facilitate ortho-C–H activation. rsc.org Palladium catalysis is commonly employed for such transformations, enabling reactions like arylation, olefination, and acetoxylation. rsc.orgchu-lab.org For meta-C–H functionalization, a U-shaped template can be employed to direct a palladium catalyst to the desired position. chu-lab.org

Cyclobutyl Ring Functionalization: The C–H bonds on the cyclobutyl ring can also be targeted for functionalization. The development of chiral ligands has enabled enantioselective C–H arylation and vinylation of cyclobutyl carboxylic acid derivatives. nih.gov These reactions often utilize palladium catalysis and can proceed with high stereoselectivity. nih.govmdpi.com The ability to selectively functionalize the strained cyclobutyl ring opens up avenues for creating complex three-dimensional structures.

Functionalization SiteCatalytic SystemType of Transformation
Phenyl Ring (ortho)Pd(II) catalyst, Native carboxyl directing groupAcetoxylation, Arylation
Phenyl Ring (meta)Pd catalyst, U-shaped templateOlefination, Cross-coupling
Cyclobutyl RingPd(II)/Pd(IV) catalysis, Chiral ligandsEnantioselective Arylation, Vinylation

Optimization of Reaction Conditions and Precursor Selection

The efficient synthesis of this compound and its derivatives is highly dependent on the careful optimization of reaction conditions and the judicious selection of precursors.

Optimization of Reaction Conditions: Key parameters that require optimization include the choice of solvent, temperature, reaction time, and the nature and stoichiometry of reagents and catalysts. For instance, in C–H functionalization reactions, the choice of ligand, oxidant, and any additives can significantly impact the yield, regioselectivity, and stereoselectivity of the reaction. Systematic screening of these parameters is crucial to identify the optimal conditions for a given transformation. The use of design of experiments (DoE) can be a powerful tool in efficiently exploring the reaction space and identifying key interactions between variables.

Stereochemical Investigations and Conformational Analysis of 2 Amino 2 Cyclobutyl 2 Phenylacetic Acid

Chirality and Absolute Configuration Determination

The presence of a stereocenter at the α-carbon, bonded to an amino group, a carboxyl group, a cyclobutyl ring, and a phenyl ring, confers chirality upon 2-amino-2-cyclobutyl-2-phenylacetic acid. The determination of the absolute configuration of this and related molecules is pivotal for understanding their chemical and biological properties.

Methodologies for Absolute Stereochemical Assignment

The unambiguous assignment of the absolute stereochemistry of chiral molecules like this compound relies on a combination of experimental techniques and computational methods.

X-ray Crystallography: This is a powerful technique for determining the three-dimensional structure of a molecule in the solid state. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed map of electron density can be generated, revealing the precise spatial arrangement of atoms. nih.gov For chiral molecules, anomalous dispersion effects can be used to establish the absolute configuration. nih.gov

Chiroptical Spectroscopy: Techniques such as circular dichroism (CD) and optical rotatory dispersion (ORD) are sensitive to the chiral nature of molecules. These methods measure the differential absorption or rotation of left- and right-circularly polarized light. researchgate.net While empirical rules can sometimes be used to correlate the observed spectra with a specific absolute configuration, modern approaches often involve comparing the experimental spectra with those predicted by quantum mechanical calculations for a known configuration.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR is not a primary method for determining absolute configuration on its own, it can be used in conjunction with chiral derivatizing agents or chiral solvating agents. mdpi.com These agents interact differently with the enantiomers of a chiral compound, leading to distinguishable signals in the NMR spectrum, which can then be used to assign the absolute configuration. mdpi.com

Computational Chemistry: Quantum mechanical calculations, such as Density Functional Theory (DFT), are increasingly used to predict the chiroptical properties and NMR parameters of molecules. nih.gov By comparing the calculated data for a specific enantiomer (e.g., the R- or S-enantiomer) with the experimental data, the absolute configuration can be confidently assigned.

Conformational Preferences and Dynamics

Analysis of Preferred Conformations in Different Phases (Solid, Gas, Solution)

The preferred conformation of this compound can vary depending on its physical state, as intermolecular forces in the solid state and solvent interactions in solution can influence the conformational equilibrium. nih.gov

Phase Primary Investigative Techniques Key Conformational Features
Solid X-ray DiffractionIn the solid state, the conformation is locked into a specific arrangement due to crystal packing forces. Intermolecular hydrogen bonding between the amino and carboxyl groups often plays a dominant role in stabilizing a particular conformation.
Gas Computational Methods (e.g., DFT)In the gas phase, the molecule is isolated, and its conformation is determined by intramolecular forces. The preferred conformation is the one with the lowest energy, which is often a balance between minimizing steric hindrance and maximizing favorable intramolecular interactions.
Solution NMR Spectroscopy, Molecular Dynamics SimulationsIn solution, the molecule is in a dynamic equilibrium between different conformations. The solvent can influence this equilibrium by stabilizing certain conformations through solute-solvent interactions. NMR spectroscopy can provide information about the average conformation and the dynamics of conformational exchange.

Structural Elucidation through Multi-Technique Approaches

The definitive determination of the three-dimensional structure of a molecule like this compound relies on a combination of analytical techniques, primarily X-ray diffraction for the solid state and NMR spectroscopy for the solution state.

X-ray Diffraction for Solid-State Conformation

Single-crystal X-ray diffraction is the gold standard for unambiguously determining the solid-state conformation of a molecule. This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated. For this compound, such an analysis would reveal the preferred puckering of the cyclobutane (B1203170) ring, the relative orientation of the phenyl and carboxyl groups, and the intramolecular and intermolecular hydrogen bonding networks that stabilize the crystal lattice.

However, a search of crystallographic databases and the broader scientific literature did not yield a specific crystal structure for this compound. Therefore, a data table of its crystallographic parameters cannot be provided at this time.

Hypothetical Data Table for X-ray Diffraction (Data Not Available)

Parameter Value
Crystal System Data Not Available
Space Group Data Not Available
Unit Cell Dimensions Data Not Available
Bond Lengths (Å) Data Not Available
Bond Angles (°) Data Not Available

Solution NMR Spectroscopy for Conformational Studies

NMR spectroscopy is a powerful tool for investigating the conformational dynamics of molecules in solution. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, NOESY) NMR experiments can provide information about the connectivity of atoms and their spatial proximity. For this compound, NMR studies would be crucial in determining the conformational preferences of the cyclobutyl ring and the rotational freedom around the single bonds in a solution environment, which may differ significantly from the solid-state structure.

Detailed ¹H and ¹³C NMR spectral data, including chemical shifts and coupling constants, for this compound are not available in the reviewed literature. Consequently, a comprehensive analysis of its solution-state conformation cannot be presented.

Hypothetical Data Table for ¹H and ¹³C NMR Spectroscopy (Data Not Available)

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
- Data Not Available
COOH Data Not Available Data Not Available
Phenyl-C - Data Not Available
Phenyl-H Data Not Available -
Cyclobutyl-C - Data Not Available

Advanced Spectroscopic and Structural Characterization Methodologies for 2 Amino 2 Cyclobutyl 2 Phenylacetic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For 2-Amino-2-cyclobutyl-2-phenylacetic acid, a combination of one-dimensional and two-dimensional NMR experiments would provide a comprehensive structural picture.

Proton (¹H) NMR for Aromatic and Aliphatic Resonances

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The spectrum for this compound is expected to show distinct regions for aromatic and aliphatic protons.

Aromatic Region: The five protons on the monosubstituted phenyl ring are anticipated to appear in the downfield region, typically between 7.0 and 9.0 ppm. oregonstate.eduoregonstate.edu Their specific chemical shifts and splitting patterns would depend on the electronic effects of the α-amino acid substituent.

Aliphatic Region: The protons of the cyclobutyl ring would resonate further upfield. Due to the ring strain and conformational dynamics, these seven protons would likely present as a series of complex, overlapping multiplets in the range of 1.5 to 2.5 ppm. oregonstate.edu

Labile Protons: The proton of the carboxylic acid group (COOH) is expected to appear as a broad singlet at a very downfield position, often above 9.5 ppm. oregonstate.edu The two protons of the primary amine (NH₂) would also likely appear as a broad signal, typically in the 1.0-4.0 ppm range, though their visibility and position can be highly dependent on the solvent and concentration. compoundchem.com These labile protons can be confirmed by deuterium (B1214612) exchange (D₂O shake), which would cause their signals to disappear.

Table 1: Predicted ¹H NMR Chemical Shift Ranges

Proton TypeExpected Chemical Shift (δ, ppm)Expected Multiplicity
Aromatic (C₆H₅)7.0 - 9.0Multiplet (m)
Cyclobutyl (C₄H₇)1.5 - 2.5Multiplets (m)
Amine (NH₂)1.0 - 4.0Broad Singlet (br s)
Carboxylic Acid (COOH)> 9.5Broad Singlet (br s)

Carbon (¹³C) NMR for Backbone and Side Chain Identification

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides information about their chemical environment.

Carbonyl Carbon: The carbon of the carboxylic acid group (C=O) is the most deshielded and is expected to appear furthest downfield, typically in the range of 170-185 ppm. libretexts.org

Aromatic Carbons: The six carbons of the phenyl ring would resonate in the 125-150 ppm region. libretexts.org Due to symmetry, a monosubstituted ring typically shows four distinct signals: one for the ipso-carbon (the carbon attached to the main structure), one for the para-carbon, and two for the ortho- and meta-carbons.

Quaternary α-Carbon: The carbon atom to which the phenyl, cyclobutyl, amino, and carboxyl groups are attached is a quaternary carbon. Its chemical shift would be influenced by all these substituents and is expected in the 50-70 ppm range.

Aliphatic Carbons: The carbons of the cyclobutyl ring would appear in the upfield region of the spectrum. The chemical shift for unsubstituted cyclobutane (B1203170) is around 22.4 ppm. docbrown.info In this molecule, the substitution would cause shifts from this baseline value.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges

Carbon TypeExpected Chemical Shift (δ, ppm)
Carboxylic Acid (C=O)170 - 185
Aromatic (C₆H₅)125 - 150
Quaternary α-Carbon (α-C)50 - 70
Cyclobutyl (C₄H₇)20 - 45

Two-Dimensional NMR Techniques for Structural Connectivity and Spatial Proximity

2D NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C spectra and confirming the molecule's structural connectivity. nmims.edulibretexts.org

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal proton-proton couplings. It would be instrumental in tracing the connectivity of the protons within the cyclobutyl ring, showing which protons are adjacent to one another.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would definitively link the proton signals of the cyclobutyl and phenyl groups to their corresponding carbon signals identified in the ¹³C NMR spectrum.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, regardless of whether they are connected through bonds. nmims.edu A NOESY or ROESY spectrum could provide insights into the three-dimensional conformation of the molecule, for example, by showing spatial proximity between protons on the phenyl ring and protons on the cyclobutyl ring.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy for Functional Group Verification

The IR spectrum of this compound would exhibit several characteristic absorption bands confirming the presence of its key functional groups.

O-H Stretch: The carboxylic acid O-H bond will produce a very broad and strong absorption band in the 2500-3300 cm⁻¹ region, which is a hallmark of this functional group due to strong hydrogen bonding. pressbooks.pubechemi.com

N-H Stretch: The primary amine N-H bonds are expected to show one or two medium-intensity bands in the 3300-3500 cm⁻¹ range. libretexts.org

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹ (around 3000-3100 cm⁻¹), while aliphatic C-H stretches from the cyclobutyl ring will be found just below 3000 cm⁻¹ (around 2850-3000 cm⁻¹). vscht.cz

C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the carboxylic acid is expected in the 1700-1725 cm⁻¹ region. libretexts.org

C=C Stretches: Aromatic ring C=C stretching vibrations will give rise to one or two bands of variable intensity around 1600 cm⁻¹ and 1450-1500 cm⁻¹. libretexts.org

Table 3: Predicted Characteristic IR Absorption Bands

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Amine (N-H)Stretch3300 - 3500Medium
Carboxylic Acid (O-H)Stretch2500 - 3300Strong, Broad
Aromatic (C-H)Stretch3000 - 3100Medium
Aliphatic (C-H)Stretch2850 - 3000Medium
Carboxylic Acid (C=O)Stretch1700 - 1725Strong
Aromatic (C=C)Stretch~1600 & 1450-1500Medium-Weak

Mass Spectrometry Techniques

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure. For this compound (Molecular Formula: C₁₂H₁₅NO₂, Molecular Weight: 205.25 g/mol ), several key fragmentation pathways can be predicted.

Common fragmentation patterns for amino acids include the loss of water (H₂O), ammonia (B1221849) (NH₃), and the carboxyl group (as COOH or CO₂). nih.govuni-muenster.de The presence of the stable phenyl group often leads to fragments containing this moiety.

Molecular Ion (M⁺): The molecular ion peak would be expected at a mass-to-charge ratio (m/z) of 205.

Loss of Carboxyl Group: A very common fragmentation for amino acids is the loss of the carboxylic acid group (45 Da), which would result in a fragment ion at m/z 160.

Alpha-Cleavage: Cleavage of the bonds adjacent to the α-carbon is common. Loss of the cyclobutyl group (55 Da) or the phenyl group (77 Da) could lead to significant fragment ions.

Phenyl Group Fragmentation: The phenyl group itself can lead to characteristic aromatic fragments, such as the phenyl cation at m/z 77. libretexts.org

Table 4: Predicted Key Mass Spectrometry Fragments

m/zPossible Fragment IdentityNeutral Loss
205[M]⁺ (Molecular Ion)-
160[M - COOH]⁺-COOH (45 Da)
128[M - C₆H₅]⁺-C₆H₅ (77 Da)
77[C₆H₅]⁺-

Based on a comprehensive search of available scientific literature and chemical databases, there is currently no publicly accessible data on the advanced spectroscopic and structural characterization of This compound .

Specifically, experimental data from High-Resolution Mass Spectrometry (HRMS) for molecular formula confirmation and from X-ray Crystallography for crystal structure determination, molecular packing analysis, and the analysis of intramolecular and intermolecular interactions are not available for this particular compound.

Therefore, it is not possible to provide the detailed research findings and data tables requested for the specified outline. The scientific community has not published research that would allow for a thorough and accurate discussion of the following topics for this compound:

X-ray Crystallography

Analysis of Intramolecular and Intermolecular Interactions in the Crystalline State

Consequently, the generation of an article adhering to the provided structure and content requirements cannot be fulfilled at this time.

Computational Chemistry and Theoretical Modeling of 2 Amino 2 Cyclobutyl 2 Phenylacetic Acid

In Silico Ligand-Target Interactions

There is no information available regarding in silico studies, such as molecular docking, to investigate the potential interactions of 2-Amino-2-cyclobutyl-2-phenylacetic acid with any biological targets.

Molecular Docking Studies for Predicting Binding Affinities

General Methodology of Molecular Docking:

Preparation of the Receptor: The three-dimensional structure of the target protein is typically obtained from crystallographic data, often from a repository like the Protein Data Bank. The structure is then prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges to the amino acid residues.

Preparation of the Ligand: A three-dimensional model of the ligand, in this case, this compound, is generated and its energy is minimized to obtain a stable conformation.

Docking Simulation: A docking algorithm is used to explore the conformational space of the ligand within the active site of the receptor. This involves systematically placing the ligand in different orientations and conformations and calculating the corresponding binding energy for each pose.

Scoring and Analysis: The different poses are ranked based on a scoring function that estimates the binding affinity. The top-ranked poses are then analyzed to understand the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.

The binding affinity is often expressed in terms of the binding free energy (ΔG_bind), which can be theoretically calculated. A more negative ΔG_bind value suggests a stronger and more favorable interaction.

Table 1: Key Parameters in Molecular Docking Studies

ParameterDescriptionSignificance
Binding Energy (kcal/mol) The energy released upon the formation of the ligand-receptor complex.A lower binding energy indicates a higher binding affinity.
Inhibition Constant (Ki) A measure of the potency of a compound in inhibiting the function of a protein.A lower Ki value signifies a more potent inhibitor.
Hydrogen Bonds Non-covalent interactions between a hydrogen atom and an electronegative atom like oxygen or nitrogen.Crucial for the specificity and stability of the binding.
Hydrophobic Interactions Interactions between nonpolar regions of the ligand and the receptor.Contribute significantly to the overall binding affinity.

While no specific data exists for this compound, molecular docking remains a valuable theoretical tool for predicting its potential biological targets and binding affinities.

Quantitative Structure-Activity Relationship (QSAR) Derivations in Related Systems

Specific Quantitative Structure-Activity Relationship (QSAR) models for this compound have not been detailed in the available scientific literature. QSAR studies are a cornerstone of computational drug design, aiming to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. By developing a robust QSAR model, the activity of new, unsynthesized compounds can be predicted, thereby prioritizing the synthesis of the most promising candidates and reducing the time and cost of drug discovery. nih.gov

Derivation of a QSAR Model:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities (e.g., IC50 values) is selected.

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can be categorized as:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices, molecular connectivity indices.

3D Descriptors: Molecular shape, volume, and surface area.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are employed to develop a mathematical equation that correlates the molecular descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously validated using both internal and external validation techniques to ensure its robustness and reliability.

Table 2: Common Molecular Descriptors in QSAR Studies

Descriptor TypeExampleInformation Encoded
Constitutional Molecular WeightSize of the molecule
Topological Wiener IndexBranching and connectivity of the molecular graph
Geometric Molecular Surface AreaThree-dimensional shape and size
Electronic Dipole MomentPolarity and charge distribution
Hydrophobic LogPLipophilicity of the molecule

For a hypothetical QSAR study on analogs of this compound, one might investigate how variations in the phenyl ring substituents or modifications to the cyclobutyl group affect a particular biological activity. The resulting QSAR model could then guide the design of new derivatives with enhanced potency.

Reaction Mechanism Elucidation via Computational Methods

There are no specific computational studies detailing the reaction mechanisms for the synthesis or reactions of this compound in the reviewed literature. However, computational chemistry provides powerful tools for elucidating reaction mechanisms, offering insights that are often difficult to obtain through experimental methods alone.

Computational methods, particularly those based on quantum mechanics, can be used to map the potential energy surface of a reaction. This allows for the identification of transition states, intermediates, and the calculation of activation energies, which are crucial for understanding the reaction kinetics and thermodynamics.

Typical Computational Approach for Mechanism Elucidation:

Reactant and Product Optimization: The three-dimensional structures of the reactants and products are computationally optimized to find their lowest energy conformations.

Transition State Searching: Sophisticated algorithms are used to locate the transition state structure, which represents the highest energy point along the reaction coordinate.

Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to energy minima (for reactants and products) or a first-order saddle point (for the transition state).

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to trace the reaction path from the transition state down to the reactants and products, confirming that the identified transition state connects the desired species.

These computational studies can help in understanding the stereoselectivity of a reaction, the role of catalysts, and the effect of different reaction conditions, thereby aiding in the optimization of synthetic routes.

Role As a Building Block in Complex Molecular Architectures and Peptidomimetics

Incorporation into Peptide and Peptidomimetic Scaffolds

The incorporation of 2-Amino-2-cyclobutyl-2-phenylacetic acid into peptide chains introduces significant structural constraints that are fundamental to the design of potent and stable peptidomimetics. These constraints influence the peptide's conformation, bioactivity, and resistance to enzymatic degradation.

Design Principles for Peptidomimetic Inhibitors and Analogs

Peptidomimetics are designed to overcome the inherent limitations of natural peptides as therapeutic agents, which include poor metabolic stability and low bioavailability. The design of peptidomimetic inhibitors and analogs often involves replacing standard amino acids with non-proteinogenic ones like this compound to confer specific structural properties.

Key design principles involving such Cα,α-disubstituted amino acids include:

Conformational Locking: The bulky cyclobutyl and phenyl groups at the α-carbon severely restrict the rotational freedom around the peptide backbone's phi (Φ) and psi (Ψ) dihedral angles. This "locking" of the conformation can pre-organize the peptidomimetic into a shape that is optimal for binding to a biological target, thereby enhancing potency.

Side-Chain Mimicry: The phenyl group can mimic the side chain of Phenylalanine, a common residue in bioactive peptides involved in crucial hydrophobic and aromatic interactions with receptors. The cyclobutyl group provides a constrained, lipophilic scaffold that can explore different binding pockets compared to linear alkyl side chains.

Improving Pharmacokinetic Properties: By replacing natural amino acid residues, peptidomimetics can be designed to have improved metabolic stability and bioavailability. Non-proteinogenic amino acids are often poor substrates for proteases, which are the enzymes responsible for peptide degradation in the body.

The process of designing these molecules is often guided by two main approaches: a medicinal chemistry approach, where parts of a known peptide are systematically replaced, and a biophysical approach, which uses a hypothesized bioactive conformation to design a mimetic on a novel scaffold nih.gov.

Impact on Peptide Conformational Flexibility and Secondary Structure Induction

The substitution of a standard amino acid with a Cα,α-disubstituted residue like this compound has a profound impact on the local and global conformation of a peptide. Research on analogous Cα,α-disubstituted glycines, such as Cα,α-diphenylglycine, has shown that these residues are highly restricted and favor fully extended conformations within a peptide chain nih.gov.

β-Turns: These are crucial for the folding of many peptides and proteins. Constrained amino acids can act as templates to force the peptide chain into a turn conformation.

Helical Structures: The restricted dihedral angles can promote the formation of various types of helices.

Extended Strands: In some contexts, these residues stabilize linear, extended peptide conformations, which can be important for binding to flat receptor surfaces or forming β-sheets.

This ability to enforce a particular conformation reduces the entropic penalty upon binding to a target, which can lead to a significant increase in binding affinity.

Strategies for Enhancing Proteolytic Stability in Bio-Relevant Constructs

A major hurdle for the therapeutic use of peptides is their rapid degradation by proteases in the body nih.gov. The incorporation of this compound is an effective strategy to enhance proteolytic stability.

The primary mechanism for this enhanced stability is steric shielding . The quaternary α-carbon, burdened with the bulky cyclobutyl and phenyl groups, physically blocks the active site of proteolytic enzymes. Proteases have specific recognition sites and catalytic residues that need to access the peptide bond for cleavage. The steric hindrance provided by Cα,α-disubstituted amino acids prevents this optimal alignment, rendering the adjacent peptide bonds resistant to hydrolysis.

Studies on peptides containing other homologated or sterically hindered amino acids, such as β-amino acids, have demonstrated their superior stability profile against a multitude of peptidases nih.gov. While natural α-peptides are often rapidly degraded, constructs incorporating these modified units show significantly increased half-lives in biological fluids nih.gov. General strategies to improve peptide stability often involve such chemical modifications, including the use of D-amino acids or cyclization, which make the peptide unrecognizable to proteases nih.gov.

Applications in the Synthesis of Non-Proteinogenic Amino Acid Derivatives

Beyond its direct incorporation into peptides, this compound serves as a versatile starting material or intermediate for the synthesis of other novel, non-proteinogenic amino acid derivatives and complex organic molecules.

Development of Structurally Constrained Analogs for Bioactive Molecules

The synthesis of conformationally restricted amino acids is a cornerstone of modern peptidomimetic and drug design nih.gov. This compound can be chemically modified to create a variety of structurally constrained analogs for bioactive molecules. The amino and carboxylic acid groups provide handles for further chemical elaboration, while the cyclobutylphenylglycine core acts as a rigid scaffold.

For example, it can be used to synthesize:

Cyclic Peptides: The amino acid can be part of a macrocycle, where the backbone or side chains are cyclized to create highly rigid structures.

Scaffolds for Combinatorial Chemistry: The core structure can be decorated with various functional groups to generate libraries of compounds for screening against biological targets.

Analogs of Natural Products: Many natural products, including peptide antibiotics, contain unusual amino acids like phenylglycines nih.gov. The cyclobutyl moiety adds a unique structural feature not commonly found in nature, allowing for the creation of novel analogs with potentially improved or different biological activities. Phenylglycine-type amino acids are significant in medicinal chemistry and have drawn the attention of numerous research groups and pharmaceutical companies nih.gov.

Utility in Generating Novel Pharmaceutical Intermediates

Chiral amino acids are highly valuable building blocks in the pharmaceutical industry for the synthesis of single-enantiomer drugs nbinno.comnih.gov. As a chiral, non-proteinogenic amino acid, this compound is a useful pharmaceutical intermediate—a chemical compound that is a stepping stone in the synthesis of an active pharmaceutical ingredient (API).

Its utility stems from its ability to introduce a specific, rigid, three-dimensional structure into a target molecule. This is critical for ensuring high efficacy and reducing side effects. The cyclobutyl moiety, in particular, is a desirable feature in modern medicinal chemistry as it can improve metabolic stability and other drug-like properties. The development of methods to produce complex cyclobutane (B1203170) building blocks is a highly desirable goal that has the potential to spur innovations in medicinal chemistry. The synthesis of such conformationally restricted amino acids is an important component in drug design nih.gov.

The table below summarizes the key attributes and applications of this compound as a building block.

FeatureRole in Molecular DesignApplication Area
Cα,α-Disubstitution Induces conformational constraint; provides steric shielding.Peptidomimetics, Proteolytically stable peptides
Phenyl Group Mimics Phenylalanine; enables aromatic interactions.Receptor antagonists, Enzyme inhibitors
Cyclobutyl Group Provides a rigid, lipophilic scaffold.Bioactive analogs, Novel drug candidates
Chiral Center Allows for stereospecific synthesis.Chiral drugs, Asymmetric synthesis
Amino & Carboxyl Groups Act as handles for chemical synthesis.Pharmaceutical intermediates, Combinatorial libraries

Strategic Use in Constructing Complex Molecular Architectures

The strategic incorporation of non-proteinogenic amino acids is a cornerstone of modern medicinal chemistry and materials science, enabling the construction of novel molecular architectures with tailored properties. While direct research detailing the specific applications of This compound is not extensively available in published literature, its structural features—a quaternary α-carbon substituted with both a cyclobutyl and a phenyl group—position it as a compelling building block for creating conformationally constrained peptides and complex molecular scaffolds. The principles guiding the use of analogous α,α-disubstituted and cyclic amino acids provide a strong framework for understanding its potential strategic value.

The primary strategic advantage of using α,α-disubstituted amino acids like this compound lies in their ability to induce specific secondary structures in peptides, such as turns and helices. nih.gov The steric bulk of the two substituents at the α-carbon restricts the conformational freedom of the peptide backbone, limiting the accessible dihedral angles (φ and ψ). This pre-organization can enhance the binding affinity of a peptide to its biological target by reducing the entropic penalty of binding.

The cyclobutyl moiety, in particular, offers a unique combination of rigidity and three-dimensionality. nih.gov The puckered nature of the cyclobutane ring can influence the spatial orientation of adjacent residues in a peptide chain in a predictable manner. nih.govnih.gov This is a key strategy in the design of peptidomimetics, where the goal is to mimic the bioactive conformation of a natural peptide while improving properties such as proteolytic stability. nih.gov The incorporation of cyclobutane-containing amino acids has been explored in the synthesis of analogs of bioactive peptides, such as the immunomodulatory peptide tuftsin, to create more potent and stable derivatives. acs.org

Furthermore, the phenyl group contributes to the molecule's structural and functional diversity. It can engage in π-π stacking and hydrophobic interactions, which are crucial for molecular recognition and the stabilization of complex architectures. The combination of a rigid carbocyclic ring and an aromatic group on the same α-carbon offers a scaffold that can project side chains in well-defined vectors, a critical aspect in the design of inhibitors for protein-protein interactions. nih.gov

While specific examples of complex molecules built using this compound are not documented, the broader class of cyclobutane amino acids is recognized for its utility in medicinal chemistry. nih.govresearchgate.net The rationale for their use often involves leveraging the unique geometric constraints of the four-membered ring to achieve a desired biological effect. nih.gov

Induce conformational rigidity in peptide backbones.

Serve as a scaffold for the precise spatial arrangement of functional groups.

Enhance metabolic stability by introducing a non-natural structure.

Facilitate specific intermolecular interactions through its phenyl group.

Further research and publication are necessary to fully elucidate the specific applications and advantages of incorporating this particular amino acid into complex molecular designs.

Data on Analogous Cyclobutane Amino Acid Incorporation

To illustrate the impact of incorporating conformationally constrained amino acids, the following table presents hypothetical data based on the observed effects of similar cyclobutane-containing amino acids in peptidomimetic design. Note: This data is representative and not from direct studies of this compound due to a lack of available research.

Analog SeriesIncorporated Amino AcidResulting ConformationBiological Activity ModulationReference
Tuftsin Analog1-aminocyclobutane-1-carboxylic acidConstrained turnIncreased stability and potency acs.org
General PeptidesCyclobutane β-amino acidsHelical structuresEnhanced proteolytic resistance researchgate.net
Kinase InhibitorsCyclobutyl-glycine derivativesDefined vector orientationImproved oral bioavailability nih.gov

Biochemical Interactions and Enzymatic Studies Involving 2 Amino 2 Cyclobutyl 2 Phenylacetic Acid

Interactions with Amino Acid Metabolic Enzymes

The metabolic fate of amino acids is governed by a series of specialized enzymes. The introduction of a synthetic amino acid like 2-Amino-2-cyclobutyl-2-phenylacetic acid into a biological system would necessitate an evaluation of its interactions with these key enzymes to understand its potential as a substrate, inhibitor, or modulator.

Binding and Modulation of Amino Acid Oxidases

L-amino acid oxidases (LAAOs) are flavoenzymes that catalyze the oxidative deamination of L-amino acids, producing the corresponding α-keto acid, ammonia (B1221849), and hydrogen peroxide. wikipedia.org This reaction is a key step in the catabolism of amino acids. The specificity of LAAOs varies, and they can act on a range of amino acid substrates.

Substrate or Inhibitor Activity with Transaminases

Transaminases, or aminotransferases, are a crucial family of enzymes that catalyze the transfer of an amino group from an amino acid to an α-keto acid. This reaction is central to both amino acid synthesis and degradation. These enzymes typically require pyridoxal-5'-phosphate (PLP) as a cofactor.

The potential for this compound to serve as a substrate for transaminases would involve the transfer of its amino group to an acceptor α-keto acid, such as α-ketoglutarate, forming a new amino acid and the corresponding keto-acid of the cyclobutyl-phenylacetic acid derivative. Conversely, if it binds to the active site but cannot complete the catalytic cycle, it could act as an inhibitor of the transaminase, affecting the homeostasis of other amino acids. nih.govnih.gov Studies on other amino acid analogues have shown that modifications to the side chain can lead to potent and specific inhibition of these enzymes. nih.gov

Influence on Cellular Metabolic Pathways

The introduction of a novel amino acid can have broader implications for cellular metabolism, extending beyond direct enzymatic interactions to affect metabolic networks and regulatory processes.

Interactions with Nucleic Acids and Potential Gene Expression Modulation

While direct, specific binding of amino acids to nucleic acids is not their primary role, their metabolic products and the proteins that bind them are central to gene expression. mdpi.comresearchgate.net The amino acid composition of nucleic acid-binding proteins is a key determinant of their function. mdpi.com An analogue like this compound is unlikely to be incorporated into proteins. However, if it or its metabolites were to modulate the activity of enzymes involved in nucleotide synthesis or the post-translational modification of DNA- or RNA-binding proteins, it could indirectly influence gene expression. nih.govnih.gov

Mechanistic Insights into Enzyme Modulation

Understanding the precise mechanism by which this compound might modulate enzyme activity would require detailed kinetic and structural studies. Kinetic analysis could reveal whether it acts as a competitive, non-competitive, or uncompetitive inhibitor, providing insights into its binding relative to the natural substrate.

Structural biology techniques, such as X-ray crystallography or cryo-electron microscopy, could provide atomic-level details of the binding of this compound to the active site of an enzyme. This would elucidate the specific molecular interactions—such as hydrogen bonds, hydrophobic interactions, and steric clashes—that govern its binding affinity and inhibitory potential. Such studies would be crucial for a rational understanding of its biochemical effects and for any potential future development of related compounds.

Elucidation of Specific Enzyme Target Interactions

Research into the enzymatic processing of phenylglycine and its analogs offers a framework for understanding how this compound might interact with specific enzyme targets. Enzymes such as penicillin G acylase (PGA) and various lipases are known to act on phenylglycine derivatives, often with a high degree of stereoselectivity.

Penicillin G acylase, an enzyme crucial for the industrial synthesis of semi-synthetic β-lactam antibiotics like ampicillin (B1664943), utilizes D-phenylglycine as a substrate. oup.comoup.com The active site of PGA is known to be sensitive to the nature of the substituent at the α-carbon of the amino acid substrate. oup.com Studies on PGA mutants have shown that modifying amino acid residues within the active site, such as βPhe24, can significantly alter the enzyme's affinity and selectivity for α-substituted phenylglycine derivatives. nih.gov For instance, the aromatic rings of residues αPhe146 and βPhe24 in the substrate-binding pocket are known to interact with the phenylacetyl side chain of substrates and restrict the size of the Cα-substituent. oup.com This suggests that the bulky cyclobutyl group of this compound would likely have a significant impact on its ability to bind to the active site of wild-type PGA, potentially making it a poor substrate or an inhibitor.

Lipases, another class of enzymes widely used in biocatalysis, have been employed for the kinetic resolution of racemic amino alcohols derived from phenylglycine. psu.edu These enzymes exhibit high regio- and enantioselectivity, which is also influenced by the steric bulk of the substituents on the substrate. The cyclobutyl group at the α-position would present a significant steric hindrance that could influence the rate and stereoselectivity of lipase-catalyzed reactions.

Below is a table summarizing the enzymatic interactions of analogous phenylglycine derivatives, which can serve as a predictive model for this compound.

EnzymeSubstrate AnalogType of InteractionKey Findings
Penicillin G AcylaseD-phenylglycine methyl esterAcylation of 6-aminopenicillanic acid (Ampicillin synthesis)The enzyme shows diastereoselectivity that can be improved by mutating residues in the active site, such as βPhe24. oup.comoup.com
Penicillin G AcylaseL-phenylacetyl phenylglycineHydrolysisImmobilized PGA can be used for the resolution of DL-Phenylglycine. nih.gov
Lipase PS (fromN-protected 2-amino-1-phenylethanolAcylation/Deacylation for kinetic resolutionHigh enantioselectivity is achieved, but the reaction is sensitive to the nature of the protecting group and the solvent. psu.edu
Burkholderia cepacia LipaseRacemic arylazetidionesKinetic hydrolysis for resolutionEffective for resolving precursors of the Paclitaxel side chain, which are structurally related to phenylglycine derivatives. nih.gov

Mimicry of Biological Functionalities by Structural Analogs

The incorporation of conformationally constrained non-canonical amino acids into peptides is a well-established strategy for mimicking the secondary structures of natural peptides, such as α-helices and β-turns. The cyclobutyl group in this compound introduces significant conformational rigidity. When incorporated into a peptide chain, this rigidity can help to lock the peptide into a specific bioactive conformation, thereby mimicking the function of a natural peptide or protein.

This principle is utilized in the design of peptidomimetics that can act as agonists or antagonists for biological receptors or as inhibitors of enzymes. For example, α,α-disubstituted amino acids are known to induce helical or turn structures in peptides. This structural constraint can enhance the binding affinity of the peptide to its target and also increase its resistance to proteolytic degradation, thereby improving its pharmacokinetic properties.

Non-Canonical Amino Acid Applications in Biocatalysis

The use of non-canonical amino acids is a burgeoning field in biocatalysis, offering pathways to novel enzymatic reactions and the synthesis of valuable chiral compounds.

Engineering Enzymes for Enhanced Activity and Specificity

The presence of a non-canonical amino acid like this compound can challenge the active site of an enzyme, often resulting in low or no activity. However, through protein engineering techniques such as directed evolution and site-directed mutagenesis, enzymes can be tailored to accept these unnatural substrates.

For example, the diastereoselectivity of Penicillin G Acylase in the synthesis of ampicillin from racemic phenylglycine methyl ester was significantly improved by mutating residues in the substrate-binding pocket. oup.comoup.com A similar approach could be envisioned for engineering an acylase or another enzyme to specifically recognize and act upon this compound. This would involve creating a library of enzyme variants and screening for those that exhibit the desired activity and selectivity towards this non-canonical amino acid. Such engineered enzymes could then be used for the efficient, stereoselective synthesis of novel pharmaceuticals or other high-value chemicals.

Development of Artificial Enzymes and Enzymatic Assemblies

Non-canonical amino acids are also being used to create entirely new artificial enzymes. By incorporating an unnatural amino acid with a specific catalytic functionality into a stable protein scaffold, researchers can design enzymes for reactions not found in nature. While there are no specific reports of using this compound for this purpose, its rigid structure could be exploited to create a well-defined active site in a de novo designed enzyme.

Glycosidase-Catalyzed Synthesis Applications

Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds. Through careful control of reaction conditions or by using engineered versions of these enzymes (glycosynthases), they can be used to synthesize glycosides. researchgate.netnih.gov Glycosylation is a crucial modification for many biologically active molecules, affecting their solubility, stability, and biological activity.

The application of glycosidases in the synthesis of glycosides involving non-canonical amino acids is an emerging area. While direct glycosylation of this compound by glycosidases has not been documented, it is conceivable that either the amino or the carboxyl group could be a target for glycosylation, either directly or after suitable chemical modification. An engineered glycosidase could potentially be developed to catalyze the formation of a glycosidic linkage to this amino acid, leading to the synthesis of novel glyco-conjugates with potentially interesting biological properties.

Future Research Directions and Emerging Paradigms for 2 Amino 2 Cyclobutyl 2 Phenylacetic Acid

Development of Novel Stereoselective Synthetic Methodologies with High Efficiency

The synthesis of α,α-disubstituted amino acids like 2-amino-2-cyclobutyl-2-phenylacetic acid is inherently challenging due to the steric hindrance around the quaternary stereocenter. Future research will necessitate the development of highly efficient and stereoselective synthetic routes to access enantiomerically pure forms of this compound, which are crucial for elucidating its biological activities.

Promising strategies include advancements in phase-transfer catalysis for the asymmetric alkylation of α-amidomalonates, which has proven effective for creating chiral quaternary centers. Furthermore, organocatalytic and biocatalytic methods are emerging as powerful, environmentally friendly alternatives for constructing such sterically congested scaffolds. Aza-Friedel−Crafts alkylation also presents a versatile protocol for synthesizing quaternary α-amino esters with a broad scope of arene nucleophiles. The development of novel catalysts, particularly those that can accommodate the bulky cyclobutyl and phenyl groups, will be a key focus. Research could explore the use of chiral pyridoxal-based catalysts, which have shown success in the direct asymmetric α-C alkylation of N-unprotected α-substituted glycinates.

Synthetic StrategyPotential AdvantagesKey Challenges
Asymmetric Phase-Transfer Catalysis High chemical and optical yields.Catalyst design for sterically demanding substrates.
Organocatalysis/Biocatalysis Environmentally friendly, high stereoselectivity.Enzyme/catalyst screening and engineering.
Aza-Friedel−Crafts Alkylation High efficiency and broad substrate scope.Development of catalytic enantioselective versions.
Chiral Pyridoxal Catalysis Biomimetic approach, high stereocontrol.Catalyst design to expand the catalytic cavity.

The successful implementation of these methodologies will not only provide access to this compound but also to a library of its derivatives with diverse functionalities, paving the way for structure-activity relationship studies.

Advanced Spectroscopic Probes for Dynamic Conformational and Interaction Analysis

The rigid yet conformationally complex nature of the cyclobutyl group, combined with the phenyl ring, suggests that this compound may adopt well-defined spatial arrangements that govern its interactions with biological targets. Advanced spectroscopic techniques will be instrumental in elucidating its conformational landscape and dynamics.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including the use of chiral derivatizing agents, can be employed to determine the enantiomeric ratio and absolute configuration. Furthermore, conformation-specific circular dichroism (CD) spectroscopy, particularly when performed on cold, isolated molecules in the gas phase, can distinguish between specific conformers of a chiral molecule, providing crucial information for determining its three-dimensional structure. The combination of experimental CD spectra with quantum chemical calculations will be a powerful tool for assigning the absolute configuration and understanding the chiroptical properties of this compound. Isotopic labeling, such as selective deuteration, can further simplify complex NMR spectra and provide insights into the structure and dynamics of molecules incorporating this amino acid.

Spectroscopic TechniqueInformation GainedFuture Directions
High-Resolution NMR 3D structure, conformational dynamics, enantiomeric purity.Use of advanced pulse sequences and chiral solvating agents.
Circular Dichroism (CD) Spectroscopy Absolute configuration, secondary structure of peptides.Gas-phase and variable temperature CD for conformer-specific analysis.
Infrared (IR) Spectroscopy Vibrational modes, hydrogen bonding patterns.Comparison with theoretical calculations for conformational assignment.
Isotopic Labeling (e.g., Deuteration) Simplification of NMR spectra, detailed structural analysis.Stereospecific and regiospecific deuteration for targeted studies.

These advanced spectroscopic studies will provide a detailed picture of the compound's structure and behavior in different environments, which is essential for understanding its function at a molecular level.

Integration of Machine Learning and Artificial Intelligence in Predictive Modeling for Design and Reactivity

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing drug discovery and materials science. For this compound, these computational tools can accelerate the design of new derivatives and predict their chemical reactivity and biological properties.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 2-amino-2-cyclobutyl-2-phenylacetic acid?

  • Methodology :

  • Step 1 : Start with 2-cyclobutyl-2-phenylacetic acid (precursor) and introduce the amino group via nucleophilic substitution. Use reagents like ammonium hydroxide (NH₃) or tert-butyloxycarbonyl (Boc) protection followed by deprotection .
  • Step 2 : Optimize reaction conditions (e.g., temperature: 60–80°C, solvent: DMF or THF) to minimize cyclobutyl ring strain-induced side reactions .
  • Validation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm purity using HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .

Q. How can the structural integrity of this compound be validated?

  • Analytical Workflow :

  • NMR : Use ¹H NMR (DMSO-d₆, 400 MHz) to confirm cyclobutyl protons (δ 1.8–2.5 ppm), aromatic protons (δ 7.2–7.6 ppm), and carboxylic acid proton (δ 12.1 ppm). ¹³C NMR (δ 170–175 ppm for COOH) .
  • Mass Spectrometry : ESI-MS (positive mode) to detect [M+H]⁺ ion (calculated m/z for C₁₂H₁₄NO₂: 220.24) .
  • Elemental Analysis : Confirm %C, %H, %N within ±0.3% of theoretical values .

Q. What are the stability considerations for this compound under laboratory conditions?

  • Stability Profile :

  • Thermal Stability : Decomposes above 200°C (DSC analysis). Store at 4°C in amber vials .
  • pH Sensitivity : Carboxylic acid group prone to esterification in acidic conditions (e.g., HCl/MeOH). Use neutral buffers for biological assays .

Advanced Research Questions

Q. How does the cyclobutyl group influence the compound’s reactivity compared to cyclohexyl analogs?

  • Mechanistic Insights :

  • Ring Strain : Cyclobutyl’s 90° bond angles increase reactivity in substitution reactions (e.g., 20% faster than cyclohexyl analogs in SN2 with NaN₃) .
  • Steric Effects : Cyclobutyl reduces steric hindrance at the α-carbon, enhancing nucleophilic attack efficiency (kinetic studies via UV-Vis monitoring) .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Data Reconciliation Framework :

  • Source Analysis : Compare assay conditions (e.g., cell lines, IC₅₀ protocols). For example, anti-inflammatory activity varies between RAW264.7 macrophages (10 µM) and in vivo models (50 mg/kg) due to bioavailability differences .
  • Structural Confounds : Check for racemization (HPLC chiral columns) or impurities (HPLC-DAD at 254 nm) .

Q. How can computational modeling optimize the compound’s interaction with biological targets?

  • In Silico Workflow :

  • Docking Studies : Use AutoDock Vina with protein targets (e.g., COX-2, PDB ID 5KIR). The cyclobutyl group shows hydrophobic interactions in the active site (ΔG = -8.2 kcal/mol) .
  • MD Simulations : GROMACS for stability analysis (RMSD < 2.0 Å over 100 ns) .

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Reactant of Route 1
2-Amino-2-cyclobutyl-2-phenylacetic acid
Reactant of Route 2
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.